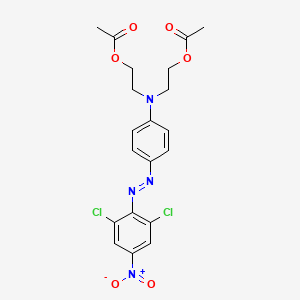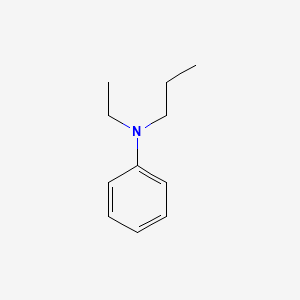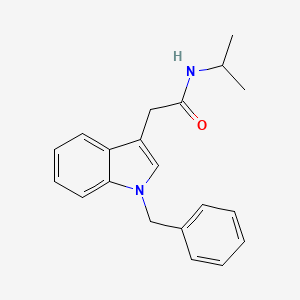![molecular formula C5H6N4S3 B14631654 3,6-Bis(methylsulfanyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 55770-77-9](/img/structure/B14631654.png)
3,6-Bis(methylsulfanyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(methylsulfanyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities.
Preparation Methods
The synthesis of 3,6-Bis(methylsulfanyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-methylthio-1,2,4-triazole-3-thiol with carbon disulfide and hydrazine hydrate . The reaction is usually carried out in the presence of a base such as potassium hydroxide, and the product is purified through recrystallization.
Chemical Reactions Analysis
3,6-Bis(methylsulfanyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sul
Properties
CAS No. |
55770-77-9 |
|---|---|
Molecular Formula |
C5H6N4S3 |
Molecular Weight |
218.3 g/mol |
IUPAC Name |
3,6-bis(methylsulfanyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C5H6N4S3/c1-10-3-6-7-4-9(3)8-5(11-2)12-4/h1-2H3 |
InChI Key |
UIQYUXNKVWDQQR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C2N1N=C(S2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)-](/img/structure/B14631626.png)






